REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]([C:21](=O)[CH3:22])=[CH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)=[O:9])[CH2:4][CH2:3]1.Cl.[C:25]([NH2:33])(=[NH:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.C(N(CC)CC)C>C(O)CCC>[CH3:22][C:21]1[N:33]=[C:25]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[N:32]=[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:10]=1[C:8]([N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)=[O:9] |f:1.2|
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Name
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2-(4-methylpiperazin-1-ylcarbonyl)-1-(3-nitrophenyl)-1-buten-3-one
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Quantity
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20 g
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Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(C)=O
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Name
|
benzamidine hydrochloride
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Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
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Cl.C(C1=CC=CC=C1)(=N)N
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Name
|
|
Quantity
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11.4 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(CCC)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring vigorously
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
After evaporating the solvent
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Type
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DISSOLUTION
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Details
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the residue was dissolved in a suspension of water (200 ml) and chloroform (200 ml)
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Type
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WASH
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Details
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The separated organic layer was washed with saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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ADDITION
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Details
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To this solution was added activated manganese dioxide (120 g)
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 1 hour
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Duration
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1 h
|
Type
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FILTRATION
|
Details
|
manganese dioxide was filtered off
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
WASH
|
Details
|
eluting with chloroform
|
Type
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ADDITION
|
Details
|
The fractions containing the object compound
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=NC(=N1)C1=CC=CC=C1)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |